3-(3,5-Dichlorophenyl)-1,1-dimethylurea

概要

説明

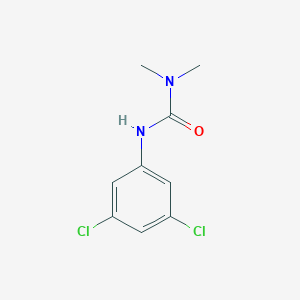

3-(3,5-Dichlorophenyl)-1,1-dimethylurea is a chemical compound that belongs to the class of phenylurea herbicides. It is known for its use in agricultural applications to control the growth of weeds by inhibiting photosynthesis. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a dimethylurea group, which contributes to its herbicidal properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1,1-dimethylurea typically involves the reaction of 3,5-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product. The general reaction scheme is as follows:

[ \text{3,5-Dichloroaniline} + \text{Dimethyl carbonate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

3-(3,5-Dichlorophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted phenylurea derivatives.

科学的研究の応用

Agricultural Applications

Diuron is predominantly used as an herbicide. Its effectiveness lies in its ability to inhibit photosynthesis in plants, making it valuable for controlling a wide range of weeds in various crops.

Key Uses in Agriculture

- Weed Control : Effective against annual grass weeds such as wild amaranth and cyperus in crops like cotton, sugarcane, and asparagus .

- Soil Sterilization : Utilized to control unwanted vegetation in non-crop areas.

- Mildewcide and Algicide : Employed in paints and aquaculture to prevent growth of mold and algae .

Environmental Research

Diuron has been extensively studied for its environmental impact and behavior. Research indicates that it poses potential risks to aquatic ecosystems due to its persistence and toxicity.

Environmental Impact Studies

- Diuron has been classified as a potential environmental contaminant due to its resistance to degradation. Studies show that only a small percentage degrades over time when exposed to certain microorganisms .

- Its effects on freshwater invertebrates have been documented, raising concerns about its use near water bodies .

Photosynthesis Research

Diuron serves as a critical tool in the study of photosynthetic processes. It acts as a specific inhibitor of photosystem II, allowing researchers to investigate energy flow during photosynthesis.

Case Studies

- A study involving Chlamydomonas reinhardii mutants demonstrated that diuron resistance can be linked to genetic factors influencing thylakoid membrane properties. The research highlighted the mutant's lower affinity for diuron compared to wild types, indicating potential pathways for developing herbicide-resistant crops .

Safety Profile and Regulations

Diuron is recognized as a questionable carcinogen with potential teratogenic effects. The Environmental Protection Agency (EPA) has conducted assessments that suggest the need for careful management of diuron use to mitigate risks associated with its environmental presence .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Agriculture | Herbicide for weed control | Effective against various annual grass weeds |

| Soil Management | Soil sterilization | Used to prevent unwanted vegetation |

| Environmental Research | Study of herbicide effects on ecosystems | Concerns regarding aquatic toxicity |

| Photosynthesis Research | Inhibition of photosystem II | Used to study energy flow in plants |

| Safety Assessments | Environmental impact studies | Monitored by EPA for potential risks |

作用機序

The primary mechanism of action of 3-(3,5-Dichlorophenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the conversion of light energy into chemical energy. This disruption leads to the accumulation of reactive oxygen species and ultimately causes cell death in the target weeds.

類似化合物との比較

Similar Compounds

- 3,5-Dichlorophenyl isocyanate

- 3,5-Dichlorophenyl isothiocyanate

- 3,5-Dichlorobenzamide derivatives

Uniqueness

Compared to similar compounds, 3-(3,5-Dichlorophenyl)-1,1-dimethylurea is unique due to its specific herbicidal properties and its ability to inhibit photosynthesis effectively. Its structural features, such as the dimethylurea group, contribute to its distinct mode of action and make it a valuable compound in agricultural applications.

生物活性

3-(3,5-Dichlorophenyl)-1,1-dimethylurea is a compound of significant interest in the fields of agriculture and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H10Cl2N2O

- Molecular Weight : 233.09 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of photosynthesis in plants by blocking the plastoquinone binding site in Photosystem II (PS II). This inhibition prevents the transfer of electrons from water to plastoquinone, effectively disrupting the photosynthetic electron transport chain. This characteristic makes it useful as an herbicide and a tool for studying photosynthetic processes .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in agricultural bio-control measures .

Anticancer Activity

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigation is needed to elucidate these pathways and assess its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the same class. Below is a table summarizing key differences:

| Compound Name | Photosynthesis Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) | High | Moderate | Low |

| 3-(2,5-Dichlorophenyl)-1,1-dimethylurea | Moderate | High | Moderate |

| This compound | High | High | Promising |

Study on Chloroplast Functionality

A study conducted on isolated chloroplasts demonstrated that this compound significantly affected variable fluorescence kinetics. The results indicated that at low concentrations, the compound enhanced fluorescence rates by altering electron flow dynamics within PS II .

Herbicide Resistance Research

Research involving Chlamydomonas reinhardtii mutants highlighted the genetic basis for resistance to this compound. The study found that mutations affecting thylakoid membrane properties led to reduced sensitivity to herbicides like this compound. This finding could inform future agricultural strategies for developing resistant crop varieties .

特性

IUPAC Name |

3-(3,5-dichlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOCHJCREOAPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338913 | |

| Record name | 3-(3,5-dichlorophenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10290-38-7 | |

| Record name | 3-(3,5-dichlorophenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-DICHLOROPHENYL)-1,1-DIMETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。